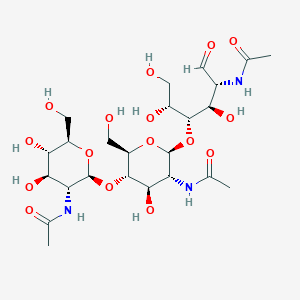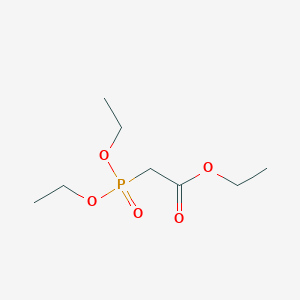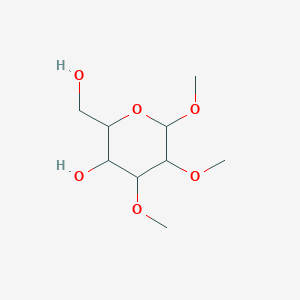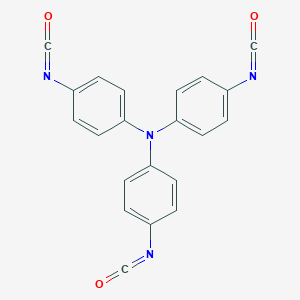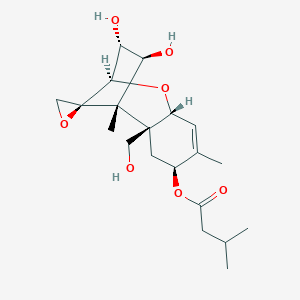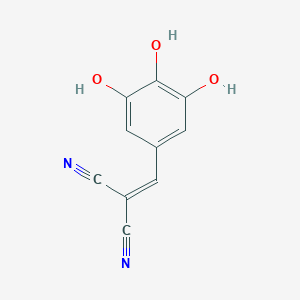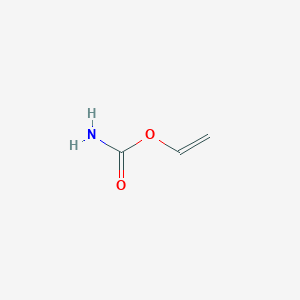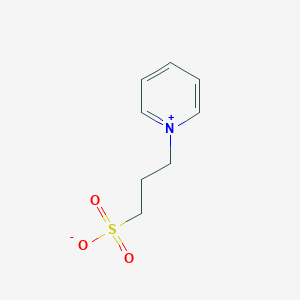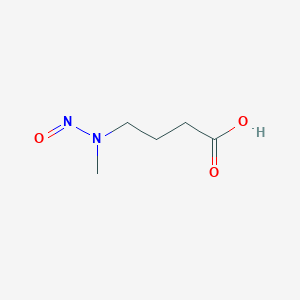
N-4-(2,3-双(双(羧甲基)氨基)丙基)苯基溴乙酰胺
描述
N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide is a complex organic compound known for its utility in biochemical and medicinal research. This compound features a bromoacetamide group attached to a phenyl ring, which is further substituted with a propyl chain bearing two bis(carboxymethyl)amino groups. The presence of these functional groups makes it a versatile reagent in various chemical reactions and applications.
科学研究应用
N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide has a wide range of applications in scientific research:
Biology: Employed in the conjugation of proteins and antibodies, facilitating the study of protein interactions and functions.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and diagnostic agents.
Industry: Utilized in the production of chelating agents and metal ion sensors.
作用机制
Target of Action
The primary targets of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide are monoclonal antibodies and other proteins . This compound is a bifunctional chelating agent that can be conjugated to these targets, allowing them to bind to metal ions .
Mode of Action
N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide interacts with its targets through a process of conjugation . This involves the compound binding to the target proteins, forming conjugates that can then bind to metal ions . The number of protein-bound chelating groups can be measured by titration with standard 57Co2+ .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the binding of metal ions . By conjugating with proteins, the compound allows these proteins to bind to metal ions, which can have various downstream effects depending on the specific proteins and ions involved .
Pharmacokinetics
The compound can be quickly purified by centrifugation through sephadex g-50 after conjugation , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of protein-metal ion complexes . These complexes retain their immunoreactivity, as illustrated by experiments in vivo with chelate-conjugated antibody to mouse I-AK antigen .
生化分析
Biochemical Properties
N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide plays a crucial role in biochemical reactions due to its ability to chelate metal ions. This compound interacts with various enzymes, proteins, and other biomolecules by forming stable complexes with metal ions, which can then be conjugated to these biomolecules . For example, it can be conjugated to monoclonal antibodies, retaining their immunoreactivity and allowing for targeted delivery of metal ions in diagnostic and therapeutic applications . The nature of these interactions is primarily based on the chelation of metal ions, which facilitates the binding of the compound to specific biomolecules.
Cellular Effects
The effects of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide on various types of cells and cellular processes are significant. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, when conjugated to antibodies, it can target specific cell surface antigens, leading to changes in cell signaling and subsequent cellular responses. Additionally, the chelation of metal ions by this compound can affect cellular metabolism by altering the availability of essential metal cofactors for enzymatic reactions.
Molecular Mechanism
The molecular mechanism of action of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide involves its ability to chelate metal ions and form stable complexes with biomolecules . This compound exerts its effects by binding to metal ions and subsequently conjugating to proteins, enzymes, or antibodies. This binding interaction can lead to enzyme inhibition or activation, depending on the specific metal ion and biomolecule involved. Additionally, the compound can influence gene expression by altering the availability of metal cofactors required for transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a loss of chelating ability and reduced efficacy in biochemical applications. Long-term effects observed in in vitro and in vivo studies include changes in cellular metabolism and gene expression due to the sustained chelation of metal ions.
Dosage Effects in Animal Models
The effects of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide vary with different dosages in animal models. At lower doses, the compound effectively chelates metal ions and conjugates to biomolecules without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and potential damage to tissues due to excessive chelation of essential metal ions. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide is involved in various metabolic pathways, primarily through its interaction with metal ions and enzymes . The compound can influence metabolic flux by altering the availability of metal cofactors required for enzymatic reactions. Additionally, it can affect metabolite levels by chelating metal ions that are essential for specific metabolic processes. The interaction with enzymes and cofactors is crucial for the compound’s role in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide within cells and tissues are influenced by its ability to chelate metal ions and conjugate to biomolecules . The compound can be transported across cell membranes through specific transporters or binding proteins that recognize its chelated metal complexes. Once inside the cell, it can localize to specific compartments or organelles, depending on the nature of the conjugated biomolecule and the metal ion involved.
Subcellular Localization
The subcellular localization of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide is determined by its conjugation to specific biomolecules and the presence of targeting signals or post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or lysosomes, where it exerts its effects on cellular function. The localization is crucial for the compound’s activity and function, as it allows for targeted delivery of metal ions to specific cellular sites.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide typically involves multiple steps:
Formation of the Phenyl Bromoacetamide Core: The initial step involves the bromination of acetamide to form bromoacetamide. This is achieved by reacting acetamide with bromine in the presence of a suitable catalyst.
Attachment of the Propyl Chain: The next step is the alkylation of the phenyl ring with a propyl chain. This can be done using a Friedel-Crafts alkylation reaction, where the phenyl ring is treated with a propyl halide in the presence of a Lewis acid catalyst.
Introduction of Bis(carboxymethyl)amino Groups: The final step involves the introduction of bis(carboxymethyl)amino groups. This is typically achieved through a Mannich reaction, where formaldehyde and a secondary amine are reacted with the propyl chain to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of acetamide using industrial bromine sources.
Continuous Alkylation: Use of continuous flow reactors for the Friedel-Crafts alkylation to ensure consistent product quality and yield.
Automated Mannich Reaction: Automated systems for the Mannich reaction to introduce bis(carboxymethyl)amino groups efficiently.
化学反应分析
Types of Reactions
N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamide group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the propyl chain.
Complexation Reactions: The bis(carboxymethyl)amino groups can form complexes with metal ions, making it useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiols. Reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, nitriles, or thioethers.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
相似化合物的比较
Similar Compounds
N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a bromoacetamide group. It is also used in protein conjugation but has different reactivity and stability profiles.
N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl chloroacetamide: Contains a chloroacetamide group, which is less reactive than the bromoacetamide group, making it suitable for different applications.
Uniqueness
N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide is unique due to its high reactivity towards thiol groups and its ability to form stable conjugates with proteins. This makes it particularly valuable in biochemical research and diagnostic applications, where stable and specific labeling of biomolecules is required.
属性
IUPAC Name |
2-[[(2S)-2-[bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O9/c20-6-15(24)21-13-3-1-12(2-4-13)5-14(23(10-18(29)30)11-19(31)32)7-22(8-16(25)26)9-17(27)28/h1-4,14H,5-11H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQPQBGCWBEYEV-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002122 | |
| Record name | 2,2',2'',2'''-({3-[4-(2-Bromoacetamido)phenyl]propane-1,2-diyl}dinitrilo)tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81677-64-7 | |
| Record name | N,N′-[(1S)-1-[[4-[(2-Bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)glycine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81677-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromoacetamidobenzyl)edta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081677647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-({3-[4-(2-Bromoacetamido)phenyl]propane-1,2-diyl}dinitrilo)tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



